molecular formula C11H13ClO3 B14595401 Acetic acid;3-chloro-2-prop-2-enylphenol CAS No. 59324-50-4

Acetic acid;3-chloro-2-prop-2-enylphenol

Cat. No.: B14595401
CAS No.: 59324-50-4
M. Wt: 228.67 g/mol
InChI Key: AQCQIVWSDBUKKH-UHFFFAOYSA-N
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Description

Acetic acid;3-chloro-2-prop-2-enylphenol is a chemical compound that combines the properties of acetic acid and phenol derivatives. This compound is known for its unique chemical structure, which includes a chloro group and a prop-2-enyl group attached to the phenol ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-chloro-2-prop-2-enylphenol typically involves the reaction of 3-chloro-2-prop-2-enylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-chloro-2-prop-2-enylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Acetic acid;3-chloro-2-prop-2-enylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid;3-chloro-2-prop-2-enylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-chloro-2-prop-2-enylphenol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

59324-50-4

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

acetic acid;3-chloro-2-prop-2-enylphenol

InChI

InChI=1S/C9H9ClO.C2H4O2/c1-2-4-7-8(10)5-3-6-9(7)11;1-2(3)4/h2-3,5-6,11H,1,4H2;1H3,(H,3,4)

InChI Key

AQCQIVWSDBUKKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCC1=C(C=CC=C1Cl)O

Origin of Product

United States

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